2-Ethylpyrazine - 1392-50-3

2-Ethylpyrazine

Catalog Number: EVT-1556594
CAS Number: 1392-50-3
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethylpyrazine is a member of the class of pyrazines that is pyrazine in which one of the hydrogens is replaced by an ethyl group. Found particularly in cereals and cereal products, it is present in baked or fried potato, bread, roasted peanuts, and cooked shrimp, as well as cocoa, coffee, and tea. It has a musty, nutty, buttery, peanut odor and a chocolate-peanut taste. It has a role as a fragrance, a flavouring agent and a Maillard reaction product.
2-Ethylpyrazine is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms with data available.
Synthesis Analysis

Methods and Technical Details

The synthesis of 2-ethylpyrazine can be achieved through several methods:

  1. Direct Alkylation: This method involves the reaction of pyrazine with ethyl halides under basic conditions. For example, ethyl bromide can be used to introduce the ethyl group at the second position of pyrazine.
  2. Cyclization Reactions: A common synthetic route involves the cyclization of appropriate precursors such as 1,3-dicarbonyl compounds with hydrazine derivatives. This method often requires careful control of reaction conditions to ensure high yields.
  3. Chlorination Method: Recent studies have explored chlorination as a means to synthesize deuterium-labeled derivatives of 2-ethylpyrazine, which are useful for stable isotope dilution assays in analytical chemistry .
  4. Dimethyl Pyrazine Method: A notable synthetic route involves using 2,5-dimethylpyrazine as a precursor, reacting it with propionic aldehyde in the presence of concentrated sulfuric acid and hydrogen peroxide. The process yields 2-ethyl-3,6-dimethylpyrazine through a series of controlled reactions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-ethylpyrazine features a pyrazine ring with an ethyl group attached at the second carbon position. The structural formula can be represented as:

C7H10N2\text{C}_7\text{H}_{10}\text{N}_2

Key data regarding its structure include:

  • Molecular Weight: 138.17 g/mol
  • Boiling Point: Approximately 110 °C
  • Melting Point: Not well-defined due to its volatile nature.

The compound exhibits resonance stability due to the delocalization of electrons within the aromatic ring.

Chemical Reactions Analysis

Reactions and Technical Details

2-Ethylpyrazine participates in various chemical reactions typical for nitrogen-containing heterocycles:

  1. Electrophilic Substitution: The presence of nitrogen atoms makes the ring susceptible to electrophilic attack, allowing for substitution reactions that can modify its functional groups.
  2. Nucleophilic Reactions: It can also engage in nucleophilic substitution reactions, particularly when reacted with electrophiles like alkyl halides or acyl chlorides.
  3. Oxidation Reactions: Under certain conditions, 2-ethylpyrazine can undergo oxidation to form N-oxides or other oxidized derivatives, which may have different biological activities or properties.
Mechanism of Action

Process and Data

The mechanism of action for 2-ethylpyrazine primarily relates to its role as a flavoring agent and potential biological activity:

  1. Flavor Profile Contribution: The compound's unique structure contributes to its low odor threshold, making it highly effective in enhancing flavors in food products.
  2. Biological Activity: Some studies suggest that alkylpyrazines may exhibit antimicrobial properties or influence metabolic pathways due to their interaction with biological membranes .
  3. Analytical Applications: In analytical chemistry, stable isotope dilution assays utilizing deuterium-labeled versions of 2-ethylpyrazine allow for precise quantification of this compound in complex matrices like food products .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless liquid
  • Odor: Nutty, earthy aroma
  • Solubility: Soluble in organic solvents like ethanol and ether; slightly soluble in water.
  • Density: Approximately 0.93 g/cm³
  • Refractive Index: Around 1.455

These properties make 2-ethylpyrazine suitable for various applications in flavoring and fragrance formulations.

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in products such as snacks, sauces, and beverages.
  2. Fragrance Component: Employed in perfumes and personal care products due to its pleasant aroma.
  3. Analytical Chemistry: Utilized as a standard compound in stable isotope dilution assays for quantifying alkylpyrazines in complex food matrices .
  4. Pharmaceutical Research: Investigated for potential biological activities that could lead to new therapeutic agents.
  5. Agrochemical Development: Explored for use in developing pest repellents or attractants based on its olfactory properties.
Introduction to Pyrazines and 2-Ethylpyrazine

Heterocyclic Aromatic Compounds: Structural and Functional Overview

Pyrazines belong to the diazine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure endows pyrazines with exceptional electron-donating capabilities and resonance stability. 2-Ethylpyrazine (C₆H₈N₂) features an ethyl group (-CH₂-CH₃) substituted at the 2-position of the pyrazine ring, significantly altering its physicochemical properties compared to unsubstituted pyrazine. The ethyl group induces steric and electronic effects that lower the compound's boiling point (152–153°C) and increase lipid solubility (logP 0.69) relative to methylpyrazines [2] [3].

Table 1: Comparative Properties of Alkylpyrazines

CompoundMolecular Weight (g/mol)Boiling Point (°C)Water Solubility (mg/L)Odor Threshold (ppb)
Pyrazine80.09115–1181,000,00060,000
2-Methylpyrazine94.12135–137619,0008,000
2-Ethylpyrazine108.14152–15328,410400
2,3-Dimethylpyrazine108.14155–15751,000200

Data consolidated from [2] [3] [7]

The nitrogen atoms in the ring create a dipole moment (1.23 D) that enables hydrogen bonding with water molecules, explaining its moderate solubility (28,410 mg/L at 25°C). Meanwhile, the hydrophobic ethyl group facilitates interaction with lipid membranes and olfactory receptors, accounting for its low odor detection threshold of ~400 parts per billion. This structural duality underpins 2-ethylpyrazine's volatility-temperature relationship, where optimal aroma release occurs between 40–60°C—a critical property for flavor applications in thermally processed foods [3] [7].

Historical Context of 2-Ethylpyrazine in Chemical Research

2-Ethylpyrazine was first identified as a natural flavor metabolite in the 1960s during gas chromatography-mass spectrometry (GC-MS) analyses of roasted coffee and sesame seeds. Its pivotal role in the Maillard reaction pathway was elucidated in 1973 when Shibamoto and Bernhard demonstrated its formation from the thermal degradation of glucose and amino acids [3] [4]. The 1970s–1980s saw significant industrial interest when Philip Morris incorporated pyrazines, including 2-ethylpyrazine, into "light" cigarette formulations to compensate for reduced flavor in low-tar products [6].

Table 2: Historical Timeline of 2-Ethylpyrazine Research

DecadeKey MilestoneResearch Context
1960sIdentification in roasted coffee volatilesFood chemistry
1970sMaillard reaction pathway elucidationReaction mechanism studies
1980sIndustrial synthesis scale-upFlavor/fragrance manufacturing
1990sJECFA/FEMA GRAS designation (FEMA 3281)Regulatory approval
2000sMetabolic pathway mapping in plantsBiosynthesis research

Synthetic production began in earnest in the 1980s, with patents filed for catalytic methods using ethanol-ethylenediamine precursors over zinc-chromium oxide catalysts. This enabled commercial-scale production for flavor applications, leading to its GRAS designation (FEMA 3281) by the Flavor and Extract Manufacturers Association in 1992 [4] [7].

Significance in Industrial and Biological Systems

Industrial Applications

2-Ethylpyrazine serves as a high-impact flavor modulator in processed foods, particularly in cocoa, coffee, roasted nuts, and meat products. Its odor profile is described as "musty-nutty-woody" with cocoa-like nuances at concentrations below 10 ppm [2] [4]. The compound falls under fragrance grade (FG) specifications, meeting stringent purity standards (≥98%) for use in consumer products [2]. In tobacco, it functions as a sensory enhancer, compensating for flavor loss in low-nicotine formulations by providing roasted notes [6].

Biological Roles

In plants, 2-ethylpyrazine acts as an ecological signaling molecule. It is biosynthesized in Asparagus officinalis and Coffea arabica as a defense compound against herbivores, while in cereals and pulses, it serves as a germination inhibitor under stress conditions [3] [7]. Microbial production occurs via Bacillus subtilis metabolism, where it functions as a quorum-sensing molecule regulating biofilm formation.

Table 3: Biological Occurrence and Functional Significance

SystemConcentration RangeBiological FunctionDetection Method
Roasted coffee0.8–3.2 ppmMaillard reaction productHS-SPME-GC/MS
Sesame seeds0.4–1.1 ppmLipid oxidation co-productSolvent extraction-GC-O
Asparagus0.05–0.3 ppmDefense compoundVacuum distillation-MS
Soil microbesTraceQuorum sensing signalingLC-MS/MS

Data from [3] [4] [7]

The compound's industrial production relies primarily on synthetic pathways, including:

  • Catalytic amination of butane-1,4-diol with ethylamine
  • Vapor-phase reaction of ethanol and ethylenediamine over ZnO/Cr₂O₃ catalystsThese methods yield quantities meeting global demand, estimated at 50–100 metric tons annually for food and fragrance applications [2] [4].

Properties

CAS Number

1392-50-3

Product Name

2-Ethylpyrazine

IUPAC Name

2-ethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N

SMILES

CCC1=NC=CN=C1

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC=CN=C1

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